7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Quantum Chemical Calculations
A study by (Salem et al., 2015) explored the regioselective synthesis of various fused heterocycles like pyrazolo[1,5-a]pyrimidine, and triazolo[1,5-a]pyrimidine, which are structurally related to 7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. They conducted synthesis using conventional methods and microwave irradiation. The study also included ab initio quantum chemical calculations using Density Functional Theory (DFT) to confirm the regioselectivity of the reactions.
Antimicrobial Potential
Research by (Mabkhot et al., 2016) synthesized derivatives incorporating a thiophene moiety, similar to the compound . They found that some of these compounds exhibited potent antimicrobial activity against various pathogens, indicating the potential of such structures in developing new antimicrobial agents.
Analgesic and Anti-inflammatory Properties
In a study by (Shaaban et al., 2008), pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, were synthesized and evaluated for their analgesic and anti-inflammatory activities. They discovered that some of these compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting the therapeutic potential of such structures.
Tritium Labeling and Receptor Binding
(Baraldi et al., 1996) focused on the synthesis of a tritium-labeled form of a pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative for receptor binding studies. This highlights the application of such compounds in biochemical research, particularly in studying receptor interactions.
Cyclocondensation Reactions
A study by (Desenko et al., 1998) involved the cyclocondensation of triazolo[1,5-a]pyrimidine derivatives, revealing insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry.
Antituberculous Activity
(Titova et al., 2019) synthesized structural analogs of triazolo[1,5-a]pyrimidines to evaluate their tuberculostatic activity. They found that certain compounds exhibited promising antituberculous properties, indicating the potential of such structures in developing new treatments for tuberculosis.
Properties
IUPAC Name |
10-(2,4-dimethylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-16-13(9-20-24)17-21-22-18(23(17)10-19-16)15-4-3-7-25-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTBURBCAYJSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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